

Technical Support Center: Microporosity in Al-Cu Alloy Welds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

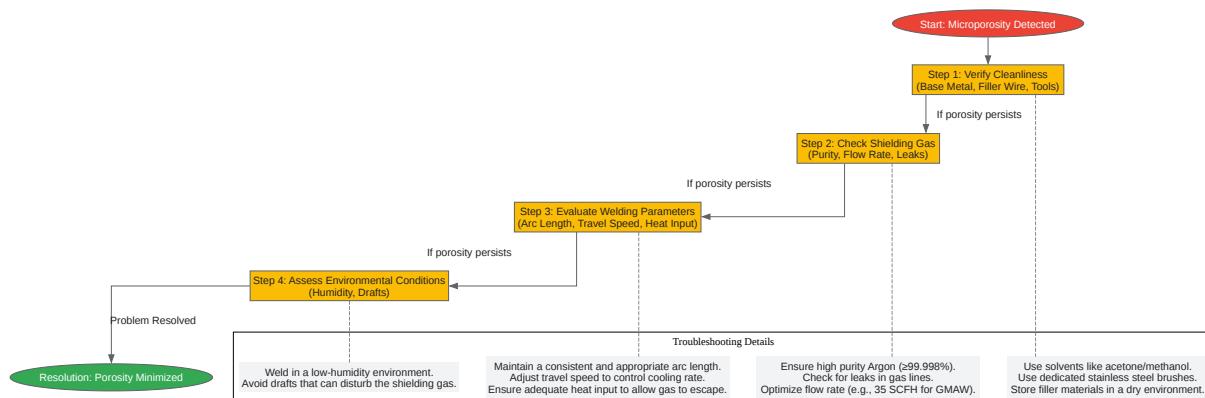
Compound Name: Aluminum;copper

Cat. No.: B14738455

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address microporosity issues encountered during the welding of Aluminum-Copper (Al-Cu) alloys.

Troubleshooting Guide


This guide provides a systematic approach to diagnosing and resolving common causes of microporosity in Al-Cu alloy welds.

Question: I am observing significant microporosity in my Al-Cu alloy welds. What are the primary causes and how can I troubleshoot this issue?

Answer:

Microporosity in aluminum-copper alloy welds is primarily caused by the absorption of hydrogen into the molten weld pool, which is then expelled during solidification, forming trapped gas pockets.^{[1][2][3][4]} The solubility of hydrogen is significantly higher in molten aluminum compared to its solid state, leading to this phenomenon.^{[2][3][5]} The troubleshooting process should focus on identifying and eliminating sources of hydrogen and optimizing welding parameters.

Below is a logical workflow for troubleshooting microporosity:

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for microporosity.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of hydrogen that lead to porosity?

A1: The primary sources of hydrogen are:

- Contamination: Hydrocarbons from oils, greases, lubricants, and solvents on the base metal or filler wire.[4][6]
- Moisture: Hydrated aluminum oxide on the surface of the material, condensation, moisture in the shielding gas, or high atmospheric humidity.[2][4][6]
- Materials: Residual drawing lubricants on the filler wire.[6][7]

Q2: How does cleanliness impact the formation of microporosity?

A2: Cleanliness is critical. The presence of contaminants like oils, grease, and moisture on the base material or filler wire provides a source of hydrogen that can be introduced into the weld pool.[1][8] The high temperature of the welding arc decomposes these contaminants, releasing hydrogen.[5] Therefore, thorough cleaning of all components is a crucial first step in preventing porosity.[1]

Q3: What are the best practices for cleaning Al-Cu alloys before welding?

A3: Follow these steps for effective cleaning:

- Degrease: Use a solvent such as acetone or methanol with a lint-free cloth to remove oils and greases.[1][2] Wire brushing alone is not sufficient to remove these contaminants.[6]
- Oxide Removal: Use a stainless steel wire brush or ceramic grinding disc dedicated to aluminum to remove the surface oxide layer.[2][7]
- Timing: Welding should be performed as soon as possible after cleaning, ideally within the same work shift, as the protective oxide layer begins to reform immediately.[7]
- Handling: Wear clean gloves when handling the prepared materials to prevent recontamination.[2]

Q4: How do welding parameters influence microporosity?

A4: Welding parameters significantly affect porosity formation:

- Arc Length: An excessively long or short arc length can lead to increased porosity.[1][5] A longer arc can increase the exposure of the molten metal to the atmosphere.[5]
- Heat Input: Lower heat input generally leads to less porosity.[9] However, sufficient heat input is necessary to slow the cooling rate, allowing trapped gases to escape.[3]
- Travel Speed: Increasing travel speed can sometimes reduce porosity by minimizing heat input.[9]
- Shielding Gas Flow Rate: Inadequate or excessive flow rates can cause turbulence and aspirate air into the weld pool, leading to porosity.[2][10]

Q5: What is the role of shielding gas in preventing porosity?

A5: Adequate shielding gas coverage is critical to protect the molten weld pool from atmospheric contamination, which contains hydrogen and moisture.[1] Argon is a commonly used shielding gas for welding aluminum alloys.[1][7] Using high-purity argon ($\geq 99.998\%$) is recommended.[7] Leaks in the gas delivery system can draw in air and must be checked.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to microporosity in Al-Cu alloy welds.

Table 1: Hydrogen Solubility in Aluminum

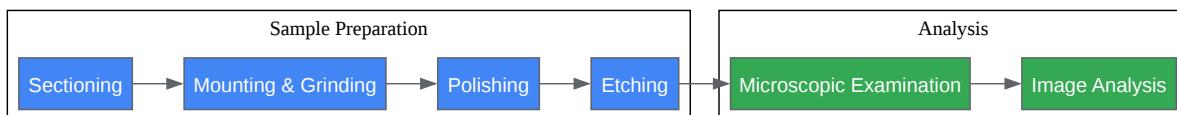
State of Aluminum	Temperature	Hydrogen Solubility (cm ³ /100g)	Reference
Liquid	Melting Point	~0.65 - 0.71	[11][12]
Solid	Melting Point	~0.034 - 0.043	[11][12]
Solid	Cooled	~0.036	[2]

Note: The solubility of hydrogen in molten aluminum is approximately 20 times greater than in its solid state, which is the primary driver for gas porosity formation during solidification.[3][11]

Table 2: Recommended Welding Parameters and Consumables

Parameter	Recommended Value/Practice	Reference
Shielding Gas Purity (Argon)	≥99.998%	[7]
Shielding Gas Dew Point	≤ -76°F (-60°C)	[6][13]
GMAW Shielding Gas Flow Rate	≥ 35 SCFH	[6]
GTAW Shielding Gas Flow Rate	≥ 25 SCFH	[6]
Contact Tip-to-Work Distance	~15 mm	[6]
Filler Wire Storage	Dry environment, original packaging	[2]

Experimental Protocols


Protocol 1: Metallographic Analysis of Weld Porosity

Objective: To quantitatively assess the level of microporosity in a welded Al-Cu alloy sample.

Methodology:

- Sectioning: A cross-section of the weld is carefully cut from the sample.
- Mounting and Grinding: The sectioned sample is mounted in a resin and then ground using progressively finer abrasive papers to achieve a flat surface.
- Polishing: The ground surface is polished using diamond suspensions to a mirror-like finish.
- Etching: The polished surface is etched with a suitable reagent, such as Keller's reagent (1 mL HF, 1.5 mL HCl, 2.5 mL HNO₃, and 95 mL H₂O), to reveal the microstructure and pores. [14]

- Microscopic Examination: The etched sample is examined under an optical microscope or a scanning electron microscope (SEM).
- Image Analysis: Images of the weld cross-section are captured. Image analysis software is used to measure the percentage of porosity, pore size distribution, and pore density.[15]

[Click to download full resolution via product page](#)

Caption: Workflow for porosity analysis.

Protocol 2: Non-Destructive Testing (NDT) for Porosity Detection

Objective: To detect and characterize subsurface porosity in a finished weld without destroying the component.

Methodology:

- Visual Inspection: The weld surface is first visually inspected for any surface-breaking pores. [1]
- Radiographic Testing (RT): X-rays or gamma rays are passed through the weld. Porosity appears as darker, rounded indications on the resulting radiograph. This method is highly effective for detecting and characterizing the size and distribution of subsurface porosity.[16]
- Ultrasonic Testing (UT): High-frequency sound waves are introduced into the weld. Pores will reflect the sound waves, creating a distinct signal that can be detected. This method is sensitive to the location and size of discontinuities.[16]

Note: The choice of NDT method depends on the specific application, material thickness, and required level of sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. canadianmetalworking.com [canadianmetalworking.com]
- 2. metallurgicalexpertise.wordpress.com [metallurgicalexpertise.wordpress.com]
- 3. I keep getting porosity when welding aluminium. Any advice? - TWI [twi-global.com]
- 4. hobartbrothers.com [hobartbrothers.com]
- 5. elkamehr.com [elkamehr.com]
- 6. thefabricator.com [thefabricator.com]
- 7. airproducts.co.uk [airproducts.co.uk]
- 8. Avoiding Porosity When Welding Aluminium - TWI [twi-global.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijream.org [ijream.org]
- 11. alalloycasting.com [alalloycasting.com]
- 12. Hydrogen Solubility in Liquid and Solid Pure Aluminum—Critical Review of Measurement Methodologies and Reported Values [scirp.org]
- 13. hobartbrothers.com [hobartbrothers.com]
- 14. Study on Pores in Ultrasonic-Assisted TIG Weld of Aluminum Alloy [mdpi.com]
- 15. A Review on Porosity Formation in Aluminum-Based Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Porosity in Welding - Defects / Imperfections in Welds - TWI [twi-global.com]
- To cite this document: BenchChem. [Technical Support Center: Microporosity in Al-Cu Alloy Welds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14738455#troubleshooting-microporosity-in-al-cu-alloy-welds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com